molecular formula C12H22N4O6S2 B032829 Vitalethine CAS No. 143129-01-5

Vitalethine

Cat. No. B032829
M. Wt: 382.5 g/mol
InChI Key: NXURKZIMAQBJEU-UHFFFAOYSA-N
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Description

Vitalethine is a naturally occurring chemical component in mammals that is vital to healthy immune function . It is part of a family of compounds called the Vitaletheine Modulators, which have shown promise in treating cancer and other immune-related illnesses .


Synthesis Analysis

The synthesis of Vitalethine is not trivial. It took approximately five years to perfect the reported synthesis, during which many solvent systems and strategies for producing free carbamic acid or imidocarbonate moieties were attempted .


Molecular Structure Analysis

Exhaustive chemical and structural information for the Vitaletheine Modulators is available . The sulfenate-linked benzyl derivative in this analysis produces a relative molecular weight of about 562.7 .


Chemical Reactions Analysis

The vitaletheine modulators provide an interesting array of stabilities and biological activities. Generally, the oxidized versions, such as the disulfide, vitalethine, and its benzyl derivative have tumor-negating activities at relatively low concentrations .


Physical And Chemical Properties Analysis

The stability of these compounds from the most chemically dynamic to the most stable are as follows: vitaletheine, vitaletheine V4, vitalethine, and the sulfenate-linked benzyl derivative of vitalethine .

Future Directions

Research into our body’s natural ability to produce Vitalethine has continued for nearly fifteen years . Nutritional ingredients have been identified that nourish the creation, utilization, and function of Vitalethine . This suggests a promising future direction for the use of Vitalethine in treating various diseases.

properties

IUPAC Name

[3-[2-[2-[3-(carboxyamino)propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXURKZIMAQBJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162322
Record name Vitalethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitalethine

CAS RN

143129-01-5
Record name Vitalethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143129015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitalethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ZnO (6.5 mg from King's Specialty Company, Fort Wayne, Ind., U.S.A.) and β-alethine (6.35 mg from Example IV. A. above) in pyridine (12.6 mg from Fisher Scientific, Fair Lawn, N.J., U.S.A.) and dimethylsulfoxide (0.5 ml from Sigma Chemical Company, St. Louis, Mo., U.S.A.), and in a vessel equipped with a gas trap containing sodium hydroxide (at least 1M), was added 0.2 ml of a solution of phosgene (20% in toluene from Fluka Chemical Corp, Ronkonkoma, N.Y., USA). Packing of the reaction vessel in dry ice controls the exothermic reaction and improves yields of large-scale preparations. After 48 hours of reaction the excess phosgene was blown into the alkali trap with N2. The product was precipitated in the vessel with acetonitrile (approximately 50 mls from Fisher Scientific, Fair Lawn, N.J., U.S.A.). Vitalethine can be recrystallized from water with acetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
GD Knight, KH Laubscher, ML Fore, DA Clark… - Cancer research, 1994 - AACR
… reaction, produces vitalethine as the exclusive product recovered from acetonitrile. Although solid vitalethine favors the … Vitalethine was prepared by reacting 150 mg of synthetic …
Number of citations: 18 aacrjournals.org
T Agres - The Scientist, 2002 - go.gale.com
… university's payment of legal expenses for the vitalethine and beta-alethine patents. Today, … to vitalethine. After failing in numerous at-tempts, UNM and Dovetail decided that vitalethine …
Number of citations: 2 go.gale.com
GD Knight - Townsend Letter for Doctors and Patients, 2004 - go.gale.com
… Since fragments of vitalethine such as beta-alethine, beta-alanine and cystamine exhibit traces of the same biological activities, clues to vitalethine's existence have been known for …
Number of citations: 0 go.gale.com
GD Knight, PL Mann, KH Laubscher, TJ Scallen - Cancer research, 1994 - AACR
… Clearly, evaluation of (3-alethine in several different assays would help to delineate its contribution, relative to vitalethine, to the thiol and disulfide control of biological systems (2) and …
Number of citations: 15 aacrjournals.org
AF List, R Heaton, B Glinsmann-Gibson, RL Capizzi - Leukemia, 1998 - nature.com
… This ability to abrogate apoptotic signals is a property shared by other organic thiols such as vitalethine,5 which may contribute to the hematopoietic potentiating effects of these …
Number of citations: 92 www.nature.com
GD Kiiight, PL Mann, KH Laubscher, TJ Scallen - researchgate.net
… Clearly, evaluation of (3-alethine in several different assays would help to delineate its contribution, relative to vitalethine, to the thiol and disulfide control of biological systems (2) and …
Number of citations: 0 www.researchgate.net
F Taub, S Mayerson - findcure.org
… compounds were designated "Vitalethine" and the "benzyl derivative of Vitalethine". They … the procedure described as synthesis of the "benzyl derivative of Vitalethine" is (3,3'-(dithiodi-2,…
Number of citations: 2 www.findcure.org
KT Daniel - url: https://www. westonaprice. org/health-topics …, 2009 - drsharif.com
… vitalethine controls immune responses, probably to all types of cancer and to infectious agents like AIDS. Evidence is accumulating that vitalethine … to make natural vitalethine, we need …
Number of citations: 1 drsharif.com
AF List, F Brasfield, R Heaton… - Blood, The Journal …, 1997 - ashpublications.org
The aminothiol, amifostine (Ethyol; US Bioscience, West Conshohocken, PA), is a cytoprotective agent that ameliorates the toxicities of anticancer therapy. In vitro, amifostine promotes …
Number of citations: 200 ashpublications.org
V Danilatou, H Dimitriou, E Stiakaki… - Pediatric hematology …, 2004 - Taylor & Francis
… Low molecular weight thiols, such as 2-mercaptoethanol, α-thioglycerol, glutathione, and vitalethine, have been recognized as potential promoters of colony formation, especially those …
Number of citations: 3 www.tandfonline.com

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